molecular formula C12H14BrNO B1286701 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 129790-06-3

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1286701
CAS RN: 129790-06-3
M. Wt: 268.15 g/mol
InChI Key: CJEMJEBPOSVJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a brominated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related structures and their synthesis can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of brominated quinoline derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Similarly, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline involved lithiation of 2-methylarylidene-tert-butylamines, formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives is characterized by the presence of bromine, which can significantly influence the electronic properties of the molecule. For instance, the structure analysis of 7-Bromoquinolin-8-ol revealed that bromination occurred at the 7-position and that the molecules pack as hydrogen-bonded dimers in the solid state due to intermolecular and weak intramolecular O-H...N hydrogen bonds . This suggests that the bromine atom in the this compound could also play a role in its molecular interactions and stability.

Chemical Reactions Analysis

Brominated quinoline derivatives can undergo various chemical reactions. For example, a compound with a similar structure underwent thermal rearrangement into quinazolin-2-aldehyde when heated, and it also rearranged into a 3-amino-2-quinolone derivative when heated with manganese(III) acetate in acetic acid . These reactions indicate that the bromine atom can act as a reactive site for further chemical transformations, which could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives can be influenced by the presence of substituents and the position of the bromine atom. The increased solubility and low fluorescence of BHQ, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline, make it useful as a caging group for biological messengers . These properties suggest that this compound may also possess unique solubility and fluorescence characteristics that could be advantageous in biological applications.

Scientific Research Applications

Resonance Raman Characterization

The derivative 8-bromo-7-hydroxyquinolinyl group (BHQ) of 7-hydroxyquinoline, closely related to 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, exhibits unique properties in aqueous solutions. Resonance Raman spectroscopy was used to explore these properties, revealing insights into the ground-state species in various solutions, including their forms and tautomeric species (An et al., 2009).

Electrophilic Substitution Chemistry

The compound has been used in the field of organic synthesis, specifically in electrophilic substitution reactions. Lithiation of this compound followed by reaction with a range of electrophiles results in the formation of various substituted dihydroquinolinones, demonstrating its versatility in organic synthesis (Bouclé Sébastien et al., 2010).

Photochromic Applications

In the development of photochromic materials, derivatives of this compound, such as halogen-substituted spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], have been investigated. Their thermal and photo-induced isomerization properties were studied using NMR and UV spectroscopy (Voloshin et al., 2008).

Photolabile Protecting Group

This compound's derivatives, specifically 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and studied for their photochemistry. BHQ serves as a photolabile protecting group for carboxylic acids, demonstrating effectiveness in single and multiphoton-induced photolysis, useful in biological applications (Fedoryak & Dore, 2002).

properties

IUPAC Name

7-bromo-1,4,4-trimethyl-3H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-6-8(13)4-5-9(10)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEMJEBPOSVJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C2=C1C=CC(=C2)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601404
Record name 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129790-06-3
Record name 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (210 mg, 0.83 mmol) and K2CO3 (335 mg, 2.42 mmol) were taken up in DMF (5 mL). Iodomethane (0.15 mL, 2.4 mmol) was added and the resulting mixture was stirred for 18 h. Water was added, and the resulting solids were filtered and washed with additional water to provide crude 7-bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one that was used without further purification.
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
335 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.